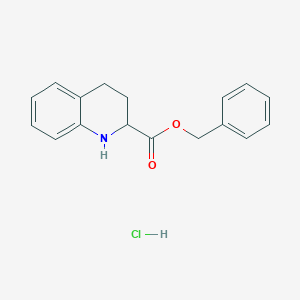

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride

描述

IUPAC Name and CAS Registry Numbers

The compound is systematically named benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride . Its free base form has the IUPAC name benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. Regulatory identifiers include:

Molecular Formula and Weight

- Free base molecular formula: C₁₇H₁₇NO₂

- Hydrochloride molecular formula: C₁₇H₁₈ClNO₂

- Molecular weights:

Form Molecular Weight (g/mol) Free base 267.32 Hydrochloride salt 303.78

Structural Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (500 MHz, CDCl₃) of free base :

- Tetrahydroquinoline ring protons:

- Benzyl group protons:

13C NMR (126 MHz, CDCl₃) highlights :

- Carbonyl (C=O): δ 170.2 ppm

- Aromatic carbons: δ 115–140 ppm

- N–CH₂: δ 42–45 ppm.

Mass Spectrometric Fragmentation Patterns

X-Ray Crystallographic Data (If Available)

No X-ray crystallographic data for this compound is publicly available. Structural analog studies suggest a planar quinoline ring system with a chair conformation in the tetrahydro moiety.

Tautomeric and Conformational Isomerism

- Tautomerism: The compound lacks enolizable protons, precluding keto-enol tautomerism. However, N-protonation in the hydrochloride form stabilizes the cationic species.

- Conformational isomerism: The tetrahydroquinoline ring adopts a half-chair conformation , with the benzyl group occupying an equatorial position to minimize steric hindrance.

Comparative Analysis of Protonated vs. Free Base Forms

Key structural differences:

属性

IUPAC Name |

benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)18-16;/h1-9,16,18H,10-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBNJTJAARZLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255098-65-7 | |

| Record name | 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

作用机制

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines, a similar class of compounds, are key fragments of a diverse range of alkaloids and bioactive molecules . They are known to function as antineuroinflammatory agents .

Mode of Action

It is known that reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .

Biochemical Pathways

It is known that 1,2,3,4-tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .

Pharmacokinetics

It is known that the compound is a pale-yellow to yellow-brown solid with a molecular weight of 30379 .

Result of Action

It is known that 1,2,3,4-tetrahydroisoquinolines have broad applications in asymmetric catalysis as chiral scaffolds .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c .

生化分析

Biochemical Properties

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound also binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to activate certain signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic balance. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to result in sustained changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For example, the compound has been shown to inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s impact on overall metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions influence the compound’s bioavailability and its ability to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a key role in determining the compound’s localization. Understanding its subcellular localization is essential for elucidating its mechanism of action and its potential therapeutic applications.

生物活性

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a derivative of tetrahydroquinoline known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered interest due to its potential therapeutic applications against various diseases, including neurodegenerative disorders and infectious diseases.

Chemical Structure and Properties

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 270.72 g/mol

- Appearance : Solid at room temperature, indicating stability under normal conditions.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes that are crucial in metabolic pathways associated with disease states.

- Receptor Interaction : This compound interacts with specific receptors in the central nervous system, potentially leading to neuroprotective effects.

- Antimicrobial Activity : Tetrahydroquinoline derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have reported:

- Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

- Staphylococcus aureus: MIC = 100 µg/mL

- Escherichia coli: MIC = 50 µg/mL

- Pseudomonas aeruginosa: MIC = 200 µg/mL

These findings suggest that this compound may be effective in treating infections caused by these pathogens.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies have shown that it can reduce neuronal cell death induced by oxidative stress. The proposed mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of survival pathways in neurons.

Case Studies

- Study on Neurodegenerative Disorders :

- A study highlighted the potential of tetrahydroquinoline derivatives in models of Alzheimer's disease. The compound was found to inhibit acetylcholinesterase activity, which is associated with improved cognitive function in animal models.

- Antimicrobial Efficacy :

- In a clinical trial assessing the effectiveness of benzyl tetrahydroquinoline derivatives against bacterial infections, patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity (MIC) | Neuroprotective Effects | Enzyme Inhibition |

|---|---|---|---|

| Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate HCl | E. coli: 50 µg/mL S. aureus: 100 µg/mL | Significant reduction in neuronal cell death | Yes |

| Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate HCl | E. coli: 75 µg/mL S. aureus: 150 µg/mL | Moderate effects observed | Yes |

| Unsubstituted Tetrahydroquinoline | E. coli: >200 µg/mL | Minimal effects | No |

科学研究应用

Pharmaceutical Applications

-

Neuropharmacology :

- Research indicates that derivatives of benzyl 1,2,3,4-tetrahydroquinoline can influence neurological conditions. A study demonstrated that chronic administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in primates induced parkinsonism-like symptoms. This suggests potential implications for understanding neurodegenerative diseases and the effects of endogenous amines in the brain .

-

Anticancer Activity :

- Compounds related to tetrahydroquinolines have been synthesized and tested for their anticancer properties. A recent study found that certain tetrahydroquinoline derivatives exhibited low micromolar inhibition against various cancer cell lines including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7). The structure-activity relationship indicated that modifications at specific positions significantly enhanced antiproliferative effects .

- Synthesis of Bioactive Compounds :

Biological and Environmental Applications

- Antioxidants and Pesticides :

- Corrosion Inhibitors :

Case Studies and Research Findings

化学反应分析

Pictet–Spengler Condensation

This reaction is pivotal for constructing the tetrahydroquinoline core. In one protocol, 2-(3,4-dimethoxyphenyl)-ethylamine undergoes cyclization with aldehydes (e.g., formaldehyde, aryl aldehydes) in the presence of BF·OEt to yield substituted tetrahydroisoquinolines . For benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate, the Pictet–Spengler reaction is often followed by chiral auxiliary removal using HCl in ethanol .

Example Reaction:

Bischler–Nepieralski Cyclization

Used to synthesize isoquinoline precursors, this reaction involves treating acetophenone-derived intermediates with trifluoromethanesulfonic anhydride and 2-chloropyridine at low temperatures. Subsequent reduction via Noyori asymmetric transfer hydrogenation (ATH) generates enantiomerically pure tetrahydroquinolines .

Conditions and Outcomes:

| Substrate | Catalyst/Reagents | Product | Yield (%) |

|---|---|---|---|

| Acetophenone derivative | TfO, 2-chloropyridine | Dihydroisoquinoline intermediate | 65–78 |

| Intermediate + Noyori ATH | (R,R)-RuTsDPEN | Chiral THIQ (e.g., 78 ) | 82–90 |

Reductive Amination and Hydrogenation

Catalytic hydrogenation (H, PtO) or lithium aluminium hydride (LiAlH) reduction is employed to convert ketones or nitriles to amines. For example, zanthoxylamide protoalkaloids undergo hydrogenation to yield intermediates for further cyclization .

Ester Hydrolysis and Acylation

The benzyl ester group is hydrolyzed under basic conditions (e.g., LiOH, NaOH) to carboxylic acids. Acylation with activated carbonyl compounds (e.g., (E)-3-(2-furyl)acrylic acid) introduces pharmacophores at the 3-position .

Example:

Nucleophilic Substitution

The tetrahydroquinoline nitrogen participates in alkylation or arylation reactions. For instance, treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH or CsCO yields N-alkylated products .

Noyori Asymmetric Transfer Hydrogenation (ATH)

Enantioselective reduction of ketones to alcohols using (R,R)-RuTsDPEN as a chiral catalyst achieves >90% enantiomeric excess (ee) for tetrahydroquinoline derivatives .

Key Data:

| Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Dihydroisoquinoline | (R,R)-RuTsDPEN | 92 | 85 |

Suzuki–Miyaura Coupling

Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic substituents. For example, coupling 2-(trifluoromethyl)phenylboronic acid with a tetrahydroquinoline precursor yields biaryl derivatives .

Newman–Kwart Rearrangement

Used to synthesize thioether intermediates, this reaction involves heating O-aryl dimethylthiocarbamates at high temperatures (e.g., 250°C). The product is hydrolyzed to yield mercaptoquinoline derivatives .

Oxidation and Dehydrogenation

Air-promoted dehydrogenation converts dihydroquinolines to fully aromatic quinolines. For example, β-nitro styrene derivatives undergo Thorpe–Ziegler cyclization followed by oxidation to yield nitrile-functionalized quinolines .

Stability and Reactivity Notes

相似化合物的比较

Structural Analogues in the Tetrahydroquinoline Family

Several structurally related tetrahydroquinoline derivatives have been synthesized and characterized. Key comparisons include:

2.1.1 Methyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Key Differences: The methyl ester substituent (vs. benzyl in the parent compound) reduces molecular weight and alters lipophilicity. Safety Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

2.1.2 Ethynyl-Substituted Derivatives

Two derivatives synthesized via phosphine-catalyzed [4 + 2] annulation include:

Benzyl(3S,4S)-4-(2-(4-bromophenyl)-2-oxoethyl)-6-chloro-3-ethynyl-1-(mesitylsulfonyl)-1,2,3,4-tetrahydroquinoline-3-carboxylate (3ma) Yield: 70% Melting Point: 156–158°C Key Features: Bromophenyl and chloro substituents introduce halogen-based reactivity and electronic effects .

Comparison Table :

Tetrahydroisoquinoline Derivatives

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride differs from tetrahydroisoquinoline (TIQ) analogues in ring structure and applications:

- (3S)-2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium Chloride Monohydrate Structure: Isoquinoline core (vs. quinoline), with a carboxylate group and stereocenter at C3. Applications: Used as a precursor for asymmetric catalysts due to its chiral center and acid functionality . Crystallography: Single-crystal X-ray data available, highlighting its planar aromatic system and hydrogen-bonding interactions .

- Benzyl (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate Hydrochloride Stereochemistry: (S)-configuration at C3 enables enantioselective applications, unlike the non-chiral parent compound .

准备方法

Synthesis via Cyclization of Benzylamino Benzylidene Malonate

A notable method involves a one-pot two-step protocol starting from 2-(2-(benzylamino)benzylidene)malonate, catalyzed by boron trifluoride etherate (BF3·Et2O). The process proceeds through a stable iminium intermediate with a difluoroboryl bridge, leading to the formation of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives. Subsequent treatment with hydrochloric acid in dioxane and methanol yields the hydrochloride salt of the benzyl tetrahydroquinoline carboxylate.

| Step | Reagents/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| 1 | BF3·Et2O in dry dichloroethane (C2H4Cl2) | 25–60 °C | 24 h | ~54% | Formation of iminium intermediate |

| 2 | 5.4 M HCl in dioxane + MeOH | 25 °C | 6 h | — | Hydrochloride salt formation and isolation |

This method is efficient and allows isolation of the hydrochloride salt via extraction and purification by column chromatography.

Hydrogenation and Alkylation Routes

Another approach involves:

- Hydrogenation of quinoline derivatives to tetrahydroquinoline intermediates using Pd–C catalysts under hydrogen atmosphere.

- Alkylation of hydroxyl or amino groups with benzyl halides to introduce the benzyl moiety.

- Formation of carboxylate esters by esterification or amidation of the carboxylic acid group.

For example, 8-methoxyquinoline can be methylated and then reduced to 8-methoxy-1,2,3,4-tetrahydroquinoline, which is subsequently alkylated with benzyl derivatives. The final step involves deprotection or salt formation with HCl to yield the hydrochloride salt.

Optical Resolution and Chiral Synthesis

For chiral benzyl tetrahydroquinoline carboxylates, optical resolution methods have been reported, involving:

- Formation of diastereomeric salts using optically active acids such as (-)-2'-nitrotartranilic acid.

- Recrystallization to isolate enantiomerically enriched tetrahydroisoquinoline derivatives.

- Regeneration of the free base or hydrochloride salt after resolution.

This is particularly relevant for pharmaceutical applications requiring enantiomerically pure compounds.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| BF3·Et2O-mediated cyclization | 2-(2-(benzylamino)benzylidene)malonate | BF3·Et2O, HCl/dioxane, MeOH | ~54 | One-pot, relatively simple | Requires handling BF3·Et2O |

| Hydrogenation + Alkylation | 8-Methoxyquinoline | Pd–C/H2, methyl iodide, DIPEA, HCl | 50–60 | Established, scalable | Multi-step, requires catalyst |

| Optical resolution | Racemic tetrahydroisoquinoline derivatives | (-)-2'-nitrotartranilic acid, recrystallization | Variable | Produces chiral pure compounds | Additional purification steps |

Research Findings and Notes

- The BF3·Et2O-mediated method offers a mild and efficient route to tetrahydroquinoline carboxylates, proceeding through a stable iminium intermediate, which is crucial for the cyclization step.

- Hydrogenation of quinoline derivatives is a classical approach but requires careful control of reaction conditions to avoid over-reduction or side reactions.

- Optical resolution remains a key strategy for obtaining enantiomerically pure hydrochloride salts, which are important for biological activity and regulatory approval in drug development.

- The hydrochloride salt form improves compound stability and solubility, facilitating pharmaceutical formulation.

常见问题

Q. What safety protocols should be followed when handling benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid inhalation and skin contact, as the compound may cause respiratory or dermal irritation . In case of accidental exposure, immediately flush eyes or skin with water for 15 minutes and seek medical attention. Store the compound in a cool, dry area away from heat sources, and ensure proper ventilation during handling. Dispose of waste according to federal and local regulations .

Q. What are the common synthetic routes for this compound?

- Methodological Answer : A widely cited method involves cyclization reactions using acidic ionic liquids (e.g., [NMPH]H₂PO₄) as catalysts. For example, 2-(phenylamino)ethanol can react with unsaturated ketones under reflux conditions (80–100°C) to yield 1,2,3,4-tetrahydroquinoline derivatives. This approach avoids toxic metal catalysts and achieves yields >85% with high regioselectivity. The ionic liquid can be reused up to five times without significant loss of catalytic activity . Alternative routes include Povarov reactions using Fe₂(SO₄)₃ or InCl₃, but these may produce cis/trans isomer mixtures requiring further purification .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer : Analytical techniques include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98% by area normalization) .

- NMR : Confirm the benzyl ester moiety via ¹H NMR (δ 5.1–5.3 ppm for the CH₂ group) and the tetrahydroquinoline ring protons (δ 1.5–3.0 ppm). ¹³C NMR should show carbonyl signals at ~170 ppm .

- Mass Spectrometry : ESI-MS in positive mode should display the molecular ion peak [M+H]⁺ at m/z 314.77 (C₁₄H₁₉ClN₂O₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize cis/trans isomer formation during synthesis?

- Methodological Answer : Isomerization is influenced by reaction temperature and catalyst choice. Using [NMPH]H₂PO₄ at 90°C for 6 hours reduces isomer formation compared to H₃PO₄ or metal catalysts. Kinetic studies suggest that lower temperatures (70–80°C) favor the thermodynamically stable trans-isomer. Post-synthesis, isomers can be separated via chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol) .

Q. What mechanistic insights explain the superior performance of acidic ionic liquids in this compound’s synthesis?

- Methodological Answer : The ionic liquid’s dual Brønsted acid and hydrogen-bond-donor properties stabilize the transition state during cyclization. Density functional theory (DFT) calculations indicate that [NMPH]H₂PO₄ lowers the activation energy by 15–20 kJ/mol compared to H₃PO₄. This is attributed to stronger protonation of the carbonyl group and enhanced nucleophilic attack by the amine .

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity or physicochemical properties?

- Methodological Answer : Positional isomerism significantly impacts properties. For example:

- 2-Carboxylate derivatives (e.g., benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate) exhibit higher solubility in polar solvents compared to 3- or 4-carboxylate analogs .

- Methyl substitution at the tetrahydroquinoline nitrogen increases lipophilicity (logP +0.5), potentially enhancing blood-brain barrier permeability. Quantitative structure-activity relationship (QSAR) models can guide rational design .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Common impurities include unreacted benzyl chloroformate (detectable via GC-MS) and residual ionic liquid (detectable by ion chromatography). Limit of quantification (LOQ) for HPLC is ~0.1% w/w. For trace metal analysis (e.g., Fe, In from alternative catalysts), inductively coupled plasma mass spectrometry (ICP-MS) with a detection limit of 0.01 ppm is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。